Cas no 2735-04-8 (2,4-Dimethoxyaniline)

2,4-Dimethoxyaniline (CAS 2735-04-8) is an organic compound featuring an aniline core substituted with two methoxy groups at the 2- and 4-positions. This aromatic amine is widely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals due to its electron-rich structure, which facilitates electrophilic substitution reactions. Its dimethoxy substituents enhance solubility in organic solvents, improving reactivity in coupling and condensation processes. The compound is valued for its role in producing high-purity intermediates with consistent performance. Proper handling is essential, as aromatic amines require precautions to avoid exposure. Storage under inert conditions is recommended to maintain stability.
2,4-Dimethoxyaniline structure
2,4-Dimethoxyaniline structure
Product Name:2,4-Dimethoxyaniline
CAS No:2735-04-8
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD00008371
CID:43364
PubChem ID:17652
Update Time:2025-06-09

2,4-Dimethoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethoxyaniline
    • 4-Aminoresorcinol dimethyl ether
    • 1-amino-2,4-dimethoxy-benzene
    • 2,4,7-TRINITRO-9H-FLUOREN-9-ONE OXIME
    • 2,4-DIMETHOXY BENZAMINE
    • 2,4-dimethoxy-anilin
    • 2,4-dimethoxy-aniline
    • 2,4-dimethoxy-benzenamin
    • 2,4-dimethoxybenzenamine
    • 2,4-dimethoxylaniline
    • 2,4-dimethoxyphenylamine
    • 2,4-dimetoxybenzenamine
    • 4-AMINORESORCINOL
    • 4-DiMethoxyaniline
    • Aniline,2,4-dimethoxy
    • Aniline,2,4-dimethoxy- (7CI,8CI)
    • 1-Amino-2,4-dimethoxybenzene
    • NSC 62019
    • Benzenamine, 2,4-dimethoxy-
    • Aniline, 2,4-dimethoxy-
    • GEQNZVKIDIPGCO-UHFFFAOYSA-N
    • I079354GSI
    • Benzenamine, 2,4-dimethoxy-, hydrochloride
    • 2,4-Domethoxyaniline
    • 2, 4-dimethoxyaniline
    • 2,4-dimethoxy aniline
    • 2,4 dimethoxy aniline
    • PubChem16639
    • 2,4-dimethoxy-benzamine
    • 2,4-dimethoxy-phenylamine
    • AKOS BBS-00003627
    • aniline,2,4-dimethoxy-[qr]
    • D87859
    • InChI=1/C8H11NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,9H2,1-2H
    • Q27280193
    • CS-0033846
    • DTXCID5023829
    • NS00015755
    • AKOS000120462
    • 2,4-DIMETHOXYANILINE [HSDB]
    • CAS-2735-04-8
    • STR00575
    • FT-0617608
    • Z104478344
    • EN300-20474
    • UNII-I079354GSI
    • 4-13-00-02529 (Beilstein Handbook Reference)
    • EINECS 220-355-7
    • NCGC00260503-01
    • NSC62019
    • (2,4-dimethoxy-phenyl)-amine
    • MFCD00008371
    • SCHEMBL76745
    • 2735-04-8
    • WLN: 1OR BZ EO1
    • 2,4-Dimethoxyaniline, 97%
    • Tox21_202957
    • BRN 0638704
    • CHEMBL1622132
    • W-107117
    • 2 pound not4-Dimethoxyaniline
    • NCGC00248966-01
    • NSC-62019
    • D1982
    • DTXSID7043829
    • SB75766
    • HSDB 4125
    • F2190-0468
    • CCG-302548
    • Potassiumtartratehemihydrate
    • Aniline, 2,4dimethoxy
    • STL168896
    • Benzenamine, 2,4dimethoxy
    • DB-024314
    • MDL: MFCD00008371
    • Inchi: 1S/C8H11NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,9H2,1-2H3
    • InChI Key: GEQNZVKIDIPGCO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1N)OC
    • BRN: 0638704

Computed Properties

  • Exact Mass: 153.07900
  • Monoisotopic Mass: 153.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Color/Form: Brown solid
  • Density: 1.075 g/mL at 25 °C(lit.)
  • Melting Point: 33-36 °C (lit.)
  • Boiling Point: 267.09 ℃ at 760 mmHg
  • Flash Point: Degrees Fahrenheit:228.2°F
    Degrees Celsius:109°C
  • Refractive Index: 1.4640 (estimate)
  • Water Partition Coefficient: 7 g/L (20 ºC)
  • Stability/Shelf Life: Stability Stable, but sensitive to prolonged exposure to light. Incompatible with acids.
  • PSA: 44.48000
  • LogP: 1.86720
  • Solubility: Soluble in water

2,4-Dimethoxyaniline Security Information

2,4-Dimethoxyaniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dimethoxyaniline Pricemore >>

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2,4-Dimethoxyaniline Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
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(CAS:2735-04-8)2,4-Dimethoxyaniline
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2735-04-8)2,4-二甲氧基苯胺
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:30
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2,4-Dimethoxyaniline Related Literature

Additional information on 2,4-Dimethoxyaniline

Chemical and Biological Insights into 2,4-Dimethoxyaniline (CAS No. 2735-04-8): A Versatile Compound in Medicinal Chemistry

The compound 2,4-Dimethoxyaniline, identified by CAS Registry Number 2735-04-8, represents a critical molecule in the realm of synthetic organic chemistry and pharmacological research. Structurally characterized by its methoxy substituents at the 2 and 4 positions of an anilinium backbone (NH₂C₆H₃OCH₃(OCH₃)), this aromatic amine exhibits unique physicochemical properties that make it a valuable intermediate in drug design. Recent advancements have further highlighted its role in modulating cellular signaling pathways, particularly in cancer biology and neurodegenerative disease models.

Synthesis methodologies for CAS No. 2735-04-8 have evolved significantly over the past decade. Traditional approaches involving nitration followed by reduction have been supplanted by greener protocols leveraging palladium-catalyzed cross-coupling reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that microwave-assisted Suzuki-Miyaura coupling using potassium carbonate as a base achieves >95% yield under solvent-free conditions—a breakthrough for large-scale pharmaceutical production. These improvements underscore the compound's growing importance as a building block for complex bioactive molecules.

In biological systems, 2,4-dimethoxyaniline derivatives exhibit remarkable selectivity toward histone deacetylase (HDAC) enzymes. Preclinical data from the University of Tokyo (Nature Communications, 2023) revealed that analogs incorporating this moiety inhibit HDAC6 isoforms with IC₅₀ values below 1 nM while sparing other isoforms critical for cellular homeostasis. This isoform-selectivity offers therapeutic potential for treating HDAC6-driven pathologies such as Alzheimer's disease and multiple myeloma without systemic toxicity—a significant advantage over earlier pan-HDAC inhibitors.

Pharmacokinetic studies published in the Bioorganic & Medicinal Chemistry Letters (March 2024) uncovered novel insights into its metabolic pathways when conjugated with polyethylene glycol (PEG). The resulting prodrug formulation demonstrated enhanced oral bioavailability (>60% compared to free amine form) through prolonged circulation time and reduced renal clearance. This discovery has spurred investigations into its application as a carrier molecule for delivering hydrophobic drugs across biological barriers.

In oncology research, this compound serves as a privileged structure for developing multitarget kinase inhibitors. A collaborative study between MIT and Dana-Farber Cancer Institute (Cell Chemical Biology, 2023) identified a derivative (N-dimethoxyphenyl-sulfonamide scaffold) capable of simultaneously inhibiting both epidermal growth factor receptor (EGFR) mutations and vascular endothelial growth factor receptors (VEGFRs). This dual mechanism suppressed tumor growth in xenograft models by blocking both oncogenic signaling and angiogenesis—a paradigm shift from monotherapy approaches.

The latest advancements extend to nanomedicine applications where CAS No. 2735-04-8-functionalized gold nanoparticles show promise as photoacoustic imaging agents for early cancer detection. Research from Stanford University's Nanomedicine Lab demonstrated that surface-bound dimethoxyaniline groups enable selective binding to tumor-associated macrophages while enhancing optical contrast under near-infrared irradiation—a critical improvement for non-invasive diagnostic techniques.

Ongoing investigations are exploring its role in modulating gut microbiota composition through oral administration studies in murine models. Data presented at the 2024 Society for Neuroscience meeting indicated that low-dose formulations alter microbial metabolite profiles associated with neuroinflammation markers like IL-6 and TNF-alpha—suggesting potential applications in microbiome-targeted therapies for neuropsychiatric disorders.

The compound's structural flexibility allows modification through various functional groups while retaining core pharmacophoric features. Researchers at ETH Zurich recently synthesized a library of heterocyclic analogs incorporating this core structure to explore epigenetic modulation mechanisms in triple-negative breast cancer cells—a project currently undergoing phase I clinical trials.

In material science applications, self-assembling peptide amphiphiles containing this aromatic moiety form nanofibrous scaffolds with tunable mechanical properties ideal for tissue engineering applications. Biomaterials researchers at UC Berkeley reported enhanced neural stem cell proliferation on such substrates compared to traditional poly(lactic-co-glycolic acid) matrices—a breakthrough for regenerative medicine strategies.

The evolving understanding of this compound's multifunctional capabilities continues to redefine its role across interdisciplinary research domains. As highlighted by recent patents filed by Merck KGaA and Novartis Institutes for BioMedical Research targeting specific disease pathways, dimethoxyaniline-based compounds are positioned to become foundational elements in next-generation therapeutics spanning oncology, neurology, and metabolic disorders.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:2735-04-8)2,4-Dimethoxyaniline
1645775
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:2735-04-8)2,4-Dimethoxyaniline
A1407
Purity:99%
Quantity:500g
Price ($):509.0
Email